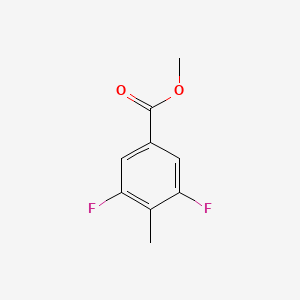

Methyl 3,5-difluoro-4-methylbenzoate

Vue d'ensemble

Description

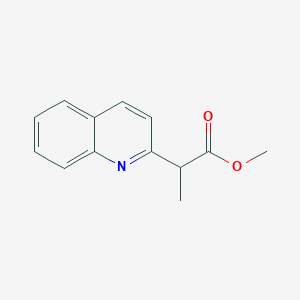

“Methyl 3,5-difluoro-4-methylbenzoate” is a chemical compound with the molecular formula C9H8F2O2 .

Synthesis Analysis

While specific synthesis methods for “Methyl 3,5-difluoro-4-methylbenzoate” were not found in the search results, a related compound, “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, was synthesized through a three-step substitution reaction .Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoro-4-methylbenzoate” can be represented by the InChI code1S/C9H8F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . The molecular weight of the compound is 186.15 g/mol. Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-4-methylbenzoate” is a liquid at room temperature . It has a molecular weight of 186.15 g/mol. The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Fluorogenic Molecules for Imaging RNA

A study characterized the photophysical behavior of fluorogenic molecules, including DFHBI and its derivatives, which bind to the Spinach aptamer for RNA imaging. These molecules, related to Methyl 3,5-difluoro-4-methylbenzoate, showed enhanced fluorescence signals when photoisomerization was impeded, highlighting their potential in solvent-dependent studies for RNA visualization (Santra et al., 2019).

Mesomorphic Behavior and Intermolecular Hydrogen Bonding

Research into methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates revealed their mesomorphic behavior and the role of intermolecular hydrogen bonding in both crystalline and liquid-crystalline phases. This work provides insights into the structural design for materials science applications (Roche & Douce, 2007).

Coordination Polymers and Supramolecular Assemblies

Studies have synthesized coordination assemblies and polymers using 3,5-dinitro-4-methylbenzoic acid, demonstrating the formation of host structures through C-HO hydrogen bonds. These assemblies can accommodate various guest species, indicating the utility of such compounds in the development of new materials and chemical sensors (Varughese & Pedireddi, 2005).

Fluorescent Sensor for Metal Ions

A novel chemosensor based on o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate showed high selectivity and sensitivity toward Al3+ ions, demonstrating the potential for developing sensitive detection methods for specific metal ions in environmental and biological samples (Ye et al., 2014).

Neuroprotective Effects

Methyl 3,4-dihydroxybenzoate (related to Methyl 3,5-difluoro-4-methylbenzoate) exhibited neuroprotective effects against oxidative damage in SH-SY5Y cells, suggesting potential therapeutic applications for neurodegenerative diseases (Cai et al., 2016).

Safety and Hazards

“Methyl 3,5-difluoro-4-methylbenzoate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 3,5-difluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUVAYQWIPWVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)

![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B1433978.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)

![5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1433980.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)

![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)